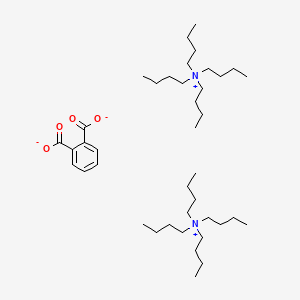

Tetrabutylammonium phthalate

描述

Contextual Significance of Quaternary Ammonium (B1175870) Salts in Chemical Systems

Quaternary ammonium salts (QASs) are a significant class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups (R), represented by the general structure [NR₄]⁺. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, QASs possess a permanent positive charge, regardless of the solution's pH. wikipedia.org This permanent charge is a defining feature that underpins their utility in a multitude of applications.

Historically, QASs have been recognized for their activity as disinfectants and antimicrobial agents. elsevierpure.comnih.govmdpi.com Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria. mdpi.com Beyond their biocidal properties, QASs are widely employed in organic chemistry as phase-transfer catalysts (PTCs). wikipedia.org In this role, they facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary, thereby accelerating the reaction rate. wikipedia.org The lipophilic alkyl chains of the cation allow it to be soluble in organic solvents, while the positive charge enables it to pair with an anion from the aqueous phase. Furthermore, their amphiphilic nature makes them effective surfactants and antistatic agents. wikipedia.org The versatility of QASs stems from the ability to modify the four "R" groups, which can be tailored to fine-tune their chemical and physical properties for specific applications. elsevierpure.comacs.org

Overview of Phthalate (B1215562) Anions as Counterions and Ligands

The phthalate anion, derived from phthalic acid (1,2-benzenedicarboxylic acid), is a dianion that plays a crucial role as both a counterion and a ligand in various chemical systems. As a counterion, it is used to balance the charge of a cation in a salt. In analytical techniques like ion-exchange chromatography, the phthalate anion can be used in the mobile phase for the indirect spectrophotometric detection of other anions. libretexts.org Its ability to absorb ultraviolet light allows for the quantification of non-absorbing analyte anions as they elute from the column and displace the phthalate ions, causing a detectable drop in the background UV absorbance. libretexts.org

The coordination chemistry of the phthalate anion is also well-documented. It can act as a ligand, binding to metal cations through its two carboxylate groups. The coordination modes can be varied, including chelating and bridging, leading to the formation of discrete molecular complexes, one-dimensional chains, and multi-dimensional networks. acs.orggrafiati.com The structure of these coordination polymers is influenced by the presence of other ligands and the specific metal ion involved. acs.org In some instances, the phthalate anion exhibits intramolecular hydrogen bonding between its carboxylate groups, which stabilizes its conformation and influences its reactivity and interactions within a crystal lattice. grafiati.commdpi.com

Academic Relevance of Tetrabutylammonium (B224687) Phthalate Derivatives

The academic relevance of tetrabutylammonium phthalate extends to its derivatives, which are explored for novel catalytic activities. A notable example is Tetrabutylammonium phthalimide-N-oxyl (TBAPINO), a derivative prepared from N-hydroxyphthalimide and tetrabutylammonium hydroxide (B78521). sciforum.net TBAPINO has been demonstrated to be an efficient and recoverable organocatalyst for the trimethylsilyl (B98337) (TMS) protection of alcohols using hexamethyldisilazane (B44280) (HMDS). sciforum.net This reaction is a common and crucial step in multi-step organic syntheses. sciforum.net The use of TBAPINO as a catalyst offers advantages such as mild reaction conditions and high product yields. sciforum.net This highlights how the fundamental structure of this compound can be modified to create new chemical entities with specialized and valuable functions in synthetic chemistry.

Scope and Objectives of Research on this compound

Research on this compound is primarily focused on elucidating its physicochemical properties and leveraging them for practical applications. The objectives of these research endeavors include:

Synthesis and Characterization: Developing efficient methods for its synthesis, typically through the neutralization of tetrabutylammonium hydroxide with phthalic acid, and characterizing its structural and thermal properties.

Analytical Applications: Investigating its use as an ion-pairing agent in separation sciences, such as High-Performance Liquid Chromatography (HPLC), to enhance the resolution and detection of various analytes.

Catalysis: Exploring the role of the tetrabutylammonium cation as a phase-transfer catalyst, particularly in reactions involving the phthalate moiety or related substrates. For instance, analogous tetrabutylammonium salts like tetrabutylammonium bromide and chloride have been successfully used to accelerate the hydrolysis of phthalate esters in complex matrices. nih.govdaneshyari.com

Material Science: Studying its potential as a component in novel materials, such as deep eutectic solvents or as a precursor for functionalized polymers.

The overarching goal is to expand the utility of this compound by understanding the interplay between its cationic and anionic components and applying this knowledge to solve challenges in chemical analysis and synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68124-64-1 | chemical-suppliers.eu |

| Molecular Formula | C₄₀H₇₆N₂O₄ (2(C₁₆H₃₆N)·C₈H₄O₄) | chemical-suppliers.eu |

| Molecular Weight | 649.04 g/mol | vulcanchem.com |

| Appearance | White coarse crystalline powder | chemicalbook.com |

| Density | 0.792 g/cm³ at 20°C | vulcanchem.com |

| Melting Point | 151-154 °C (for related tetrabutylammonium phosphate) | chemicalbook.com |

| Flash Point | 12°C | vulcanchem.com |

| Solubility | High solubility in polar organic solvents (e.g., methanol, acetonitrile) | vulcanchem.com |

Table 2: Research Findings on Related Tetrabutylammonium Salts in Phthalate Analysis

| Research Focus | Catalyst/Agent | Application | Key Finding | Reference |

| Total Phthalate Determination | Tetrabutylammonium chloride | Phase-transfer catalyst for hydrolysis of phthalates in edible oils. | Reduced hydrolysis time from 20 hours to 25 minutes, with recovery rates of 82.4–99.0%. | nih.gov |

| Rapid Screening of Phthalates | Tetrabutylammonium bromide | Phase-transfer catalyst for hydrolysis of phthalate esters in edible oils. | Decreased hydrolysis time to 10 minutes at 80°C. | daneshyari.com |

| Extraction of Organic Compounds | Tetrabutylammonium ion | Induces coacervation in vesicular solutions for extraction. | Efficiently extracts a wide range of analytes, including phthalates, from water samples. | nih.gov |

| Synthesis of Phthalate Esters | Tetrabutylammonium bromide (part of a composite catalyst) | Catalyzes the esterification of phthalic anhydride (B1165640) with n-butanol. | Achieved a dibutyl phthalate yield of 98.0% after 1 hour of reaction. | google.com |

Structure

2D Structure

属性

CAS 编号 |

68124-64-1 |

|---|---|

分子式 |

C40H76N2O4 |

分子量 |

649 g/mol |

IUPAC 名称 |

phthalate;tetrabutylazanium |

InChI |

InChI=1S/2C16H36N.C8H6O4/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*5-16H2,1-4H3;1-4H,(H,9,10)(H,11,12)/q2*+1;/p-2 |

InChI 键 |

NGJPFUZHXVGJDW-UHFFFAOYSA-L |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

规范 SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Preparation Strategies

Direct Synthesis Pathways for Tetrabutylammonium (B224687) Phthalate (B1215562)

The most straightforward method for preparing tetrabutylammonium phthalate is through a direct neutralization reaction. This pathway involves the reaction of a strong quaternary ammonium (B1175870) base with phthalic acid.

A typical synthesis involves the reaction of tetrabutylammonium hydroxide (B78521) (TBAH) with phthalic acid. vulcanchem.com This acid-base reaction yields this compound and water. The high yield and purity associated with this method make it suitable for producing material for analytical applications. vulcanchem.com

Another direct approach involves the reaction of a tetrabutylammonium salt, such as tetrabutylammonium bromide, with an alkali salt of phthalic acid. This method relies on the precipitation of the inorganic salt byproduct to drive the reaction to completion. A similar principle is applied in the synthesis of other tetrabutylammonium adducts, where a tetrabutylammonium halide is reacted with an alkali phenolate (B1203915) in an aqueous phase, followed by the addition of phenol (B47542) to precipitate the desired product. google.com This general strategy can be adapted for phthalate synthesis.

The use of tetrabutylammonium fluoride (B91410) has also been noted as a reagent for the convenient synthesis of esters from carboxylic acids and alkyl halides, highlighting the versatility of tetrabutylammonium salts in facilitating such reactions. google.co.jp

Table 1: Direct Synthesis Approaches

| Reactant 1 | Reactant 2 | Product | Key Feature |

| Tetrabutylammonium hydroxide (TBAH) | Phthalic Acid | This compound | Standard acid-base neutralization; high purity and yield. vulcanchem.com |

| Tetrabutylammonium halide (e.g., Bromide) | Alkali Phthalate | This compound | Relies on precipitation of inorganic salt byproduct. google.com |

Ion Exchange Techniques for Anion Metathesis

Ion exchange chromatography is a powerful technique for synthesizing high-purity ionic compounds through anion metathesis (exchange). This method avoids the formation of byproducts that can be difficult to remove. In the context of this compound synthesis, a resin-based approach offers a clean and efficient pathway.

The general procedure involves passing a solution of a tetrabutylammonium salt with a simple anion, such as tetrabutylammonium bromide or chloride, through an ion exchange column. The column is pre-loaded with the desired phthalate anion. As the tetrabutylammonium cation passes through the resin, its original counter-ion (e.g., bromide) is exchanged for the phthalate anion bound to the resin.

Strongly basic anion exchange resins, such as those from the Dowex series (e.g., Dowex 50WX8), are effective for this purpose. orgsyn.org These resins can be charged with the phthalate anion by washing them with a solution of a soluble phthalate salt, like sodium phthalate. Subsequently, the tetrabutylammonium salt solution is passed through the column, and the eluent contains the high-purity this compound. orgsyn.orgorgsyn.org The effectiveness of the exchange can be influenced by the choice of solvent; for instance, using water as the eluent can be highly effective. researchgate.net

This methodology is particularly useful for removing unwanted cationic or anionic impurities from reaction mixtures and is a standard procedure in the synthesis of complex molecules where clean reaction products are essential. orgsyn.orgacs.org

Table 2: Ion Exchange Synthesis Parameters

| Component | Example/Type | Role in Synthesis | Reference |

| Starting Salt | Tetrabutylammonium bromide/chloride | Source of the tetrabutylammonium cation. | google.com |

| Ion Exchange Resin | Dowex 50WX8 | Solid support for the anion exchange. | orgsyn.org |

| Anion Source | Sodium Phthalate | Used to load the resin with phthalate anions. | |

| Eluent | Water, Methanol | Solvent to carry the final product from the column. | orgsyn.orgresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. cu.edu.trnih.gov These principles can be applied to the synthesis of this compound to improve its environmental profile.

Key principles relevant to this synthesis include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org The direct neutralization of tetrabutylammonium hydroxide with phthalic acid exhibits excellent atom economy, with water being the only byproduct.

Use of Safer Solvents : Whenever possible, the use of auxiliary substances like organic solvents should be made unnecessary or innocuous. nih.gov Research into the synthesis of phthalate derivatives has demonstrated the use of high-temperature, high-pressure water as both a solvent and a catalyst for esterification reactions, offering a clean alternative to traditional organic solvents. cu.edu.tr

Catalysis over Stoichiometric Reagents : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. acs.orgresearchgate.net Tetrabutylammonium salts themselves are widely used as phase-transfer catalysts (PTCs). vulcanchem.com PTCs can accelerate reaction rates in heterogeneous systems, such as the hydrolysis of phthalates in oil-water mixtures, reducing reaction times from hours to minutes and improving efficiency. vulcanchem.comnih.govnih.gov

Reduce Derivatives : Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. acs.orgnih.gov Direct synthesis pathways are preferable to multi-step processes that may involve protecting groups.

By selecting appropriate reactants, solvents, and process conditions, the synthesis of this compound can be aligned with the goals of sustainability and environmental responsibility.

Purification and Isolation Procedures for Research Applications

The final purity of this compound is critical for its use in research and analytical applications. The purification strategy depends on the synthetic route employed and the nature of the impurities present.

Following synthesis, initial isolation often involves filtration to remove any precipitated byproducts or excess reactants. For instance, if the synthesis involves the reaction of tetrabutylammonium bromide with an alkali phthalate, the resulting inorganic bromide salt can be filtered off. google.com In procedures using ion-exchange resins, the product is isolated by filtering off the resin beads. orgsyn.org

Solvent extraction is a common subsequent step. The crude product can be dissolved in an appropriate organic solvent, such as methylene (B1212753) chloride or diethyl ether, and washed with water to remove any remaining water-soluble impurities. orgsyn.orgacs.org

For achieving high purity, chromatography is the method of choice. Column chromatography using silica (B1680970) gel is a standard technique. orgsyn.org The crude material can be adsorbed onto a small amount of silica gel and then loaded onto a column packed with silica. The column is then eluted with a solvent system of increasing polarity, for example, starting with a non-polar solvent like pentane (B18724) and gradually adding a more polar solvent like diethyl ether. orgsyn.org The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

In some cases, particularly after reactions involving silyl (B83357) protecting groups where tetrabutylammonium fluoride is a byproduct, a specialized workup is used. This involves adding an ion-exchange resin (e.g., Dowex 50WX8) and a mild base like calcium carbonate to the reaction mixture to sequester the tetrabutylammonium cation. The mixture is then filtered through a pad of Celite to remove all solids, providing a clean solution of the desired product. orgsyn.orgorgsyn.org

Table 3: Purification and Isolation Techniques

| Technique | Description | Purpose | Reference |

| Filtration | Passing the reaction mixture through a filter medium (e.g., paper, Celite pad). | To remove solid impurities, byproducts, or resins. | orgsyn.orgorgsyn.org |

| Solvent Extraction | Partitioning the compound between two immiscible liquid phases (e.g., organic solvent and water). | To separate the product from water-soluble or organic-soluble impurities. | orgsyn.orgacs.org |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a stationary phase (e.g., silica gel). | To achieve high purity by separating the target compound from closely related impurities. | orgsyn.org |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | To purify solid compounds. | google.com |

Applications in Organic Synthesis and Catalysis

Phase Transfer Catalysis Mediated by Tetrabutylammonium (B224687) Phthalate (B1215562)

Phase transfer catalysis (PTC) is a powerful technique that circumvents the problem of mutual insolubility of reactants. biomedres.us Tetrabutylammonium salts, due to the lipophilic nature of the tetrabutylammonium cation, are highly effective in this role. ias.ac.in They function by pairing with an anion from an aqueous or solid phase and transporting it into an organic phase where the reaction with an organic substrate can occur. ias.ac.in

Tetrabutylammonium salts excel at mediating reactions across phase boundaries, be it liquid-liquid or solid-liquid systems. ias.ac.inacs.org For instance, in the esterification of solid dipotassium (B57713) phthalate with benzyl (B1604629) bromide, tetrabutylammonium bromide (TBAB) acts as a solid-liquid phase-transfer catalyst. acs.org The mechanism can involve either heterogeneous solubilization, where the catalyst exchanges its anion for the reactant anion at the solid surface, or homogeneous solubilization, where the solid reactant has some minimal solubility in the organic phase, allowing for anion exchange in the solution. acs.org

The effectiveness of tetrabutylammonium-mediated PTC is also evident in liquid-liquid systems. Studies on the reaction of decyl methanesulfonate (B1217627) with sodium bromide in a benzene/water system demonstrated that the catalytic activity of TBAB is closely linked to the phase behavior of the system. nih.gov The formation of a third, catalyst-rich liquid phase can significantly influence the reaction rate and reduce the impact of variables like stirring speed. nih.gov This highlights the catalyst's role in creating a microenvironment at the interface that facilitates the reaction. nih.gov

The utility of tetrabutylammonium salts as phase transfer catalysts extends to a wide array of reactions and substrates. They have been successfully employed in alkylation reactions, particularly of weakly acidic methylene (B1212753) groups, using mild bases like sodium hydroxide (B78521), thus avoiding the need for harsh conditions and expensive solvents. ias.ac.in

A notable application is in the synthesis of substituted stilbenes via the Knoevenagel condensation of weakly acidic substrates like p-nitro toluene (B28343) and phenylacetonitrile (B145931) with benzaldehyde (B42025). researchgate.net In these reactions, TBAB has proven to be an effective catalyst. researchgate.net Furthermore, the O-allylation of alcohols such as 3-phenyl-1-propanol (B195566) with allyl bromide is significantly accelerated by the presence of a tetrabutylammonium salt as a phase transfer catalyst. researchgate.net

The compatibility of these catalysts with various functional groups is a key advantage, allowing for their use in complex molecular syntheses without causing unwanted side reactions. nih.gov

Role as a Catalyst or Co-catalyst in Homogeneous and Heterogeneous Systems

Beyond its primary role in phase transfer catalysis, tetrabutylammonium phthalate and its analogs can also function directly as catalysts or co-catalysts in a range of chemical transformations.

Tetrabutylammonium salts have been utilized in various catalytic oxidation reactions. For example, tetrabutylammonium periodate (B1199274), in conjunction with manganese(III) porphyrin catalysts, effectively oxidizes arylalkanes and cycloalkanes to their corresponding alcohols and ketones. rsc.org These reactions proceed with moderate to high selectivity at room temperature. rsc.org

In another instance, tetrabutylammonium cations are used to precipitate polyoxometalates (POMs) into organic solvents, enhancing their catalytic activity in oxidation reactions. mdpi.com Vanadium-substituted phosphomolybdates and phosphotungstates with tetrabutylammonium as the counterion have shown high catalytic activity for the aerobic oxidation of benzyl alcohol to benzaldehyde with excellent selectivity. mdpi.com

Furthermore, a method for synthesizing phthalates involves the catalytic oxidation of o-xylene (B151617) or naphthalene, where a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide can act as a co-catalyst. google.com

Tetrabutylammonium salts also play a role in polymerization reactions. They can act as initiators or catalysts in ring-opening polymerization (ROP). For example, tetrabutylammonium thioacetate (B1230152) has been shown to be a competent initiator for the ROP of thionolactones to produce polythioesters. nih.gov This method is versatile and allows for the synthesis of polymers with tunable properties. nih.gov

Similarly, tetrabutylammonium fluoride (B91410) can catalyze the metal-free ring-opening polymerization of glycidyl (B131873) phenyl ether. researchgate.net In the context of photopolymerization, tetrabutylammonium salts of dyes like Rose Bengal can act as absorbers in redox initiating systems for the radical polymerization of acrylates. vot.pl The transformation of carboxylic acids into their tetrabutylammonium salts has been found to significantly increase the rate of photopolymerization. vot.pl

Conjugate addition reactions, particularly the aza-Michael addition, are fundamental carbon-nitrogen bond-forming reactions in organic synthesis. nih.gov Tetrabutylammonium bromide (TBAB) has been effectively used as a catalyst in the aza-Michael addition of 1,2,3,6-tetrahydrophthalimide (B42971) to symmetrical fumaric esters under solvent-free conditions. nih.govresearchgate.net This reaction proceeds efficiently in the presence of a base, yielding the desired products in good to high yields. nih.govresearchgate.net The reaction demonstrates good compatibility with linear alkyl fumarates and some acrylates. nih.govresearchgate.net

Tetrabutylammonium hydroxide has also been reported as a highly efficient catalyst for thia-Michael additions, the conjugate addition of mercaptans to α,β-unsaturated systems. organic-chemistry.org This methodology is notable for its operational simplicity, low catalyst loading, and high yields, often without the need for purification. organic-chemistry.org

Interactive Data Table of Research Findings

| Application Area | Specific Reaction | Catalyst/Reagent | Key Findings | References |

| Phase Transfer Catalysis | Esterification of dipotassium phthalate | Tetrabutylammonium bromide (TBAB) | Facilitates solid-liquid phase transfer for synthesis of dibenzyl phthalate. | acs.org |

| Phase Transfer Catalysis | Reaction of decyl methanesulfonate with sodium bromide | Tetrabutylammonium bromide (TBAB) | Catalytic activity is linked to phase behavior; formation of a third liquid phase is beneficial. | nih.gov |

| Catalytic Oxidation | Oxidation of arylalkanes and cycloalkanes | Tetrabutylammonium periodate / Mn(III) porphyrins | Yields corresponding alcohols and ketones with moderate to high selectivity. | rsc.org |

| Catalytic Oxidation | Aerobic oxidation of benzyl alcohol | (TBA)₅PWV₂ and (TBA)₅PMoV₂ | High conversion and >99% selectivity to benzaldehyde. | mdpi.com |

| Polymerization | Ring-opening polymerization of thionolactones | Tetrabutylammonium thioacetate | Acts as a competent initiator for the synthesis of polythioesters. | nih.gov |

| Conjugate Addition | Aza-Michael addition of 1,2,3,6-tetrahydrophthalimide | Tetrabutylammonium bromide (TBAB) | Efficiently catalyzes the reaction with symmetrical fumaric esters under solvent-free conditions. | nih.govresearchgate.net |

| Conjugate Addition | Thia-Michael addition of mercaptans | Tetrabutylammonium hydroxide | Highly efficient catalyst, requiring low loading and often no product purification. | organic-chemistry.org |

Acylation and Esterification Reactions

Tetrabutylammonium salts are effective catalysts for acylation and esterification reactions, functioning under the principles of phase-transfer catalysis (PTC). In these reactions, the tetrabutylammonium cation pairs with the carboxylate anion (e.g., phthalate), rendering it soluble in nonpolar organic solvents where it can react with an electrophile, such as an alkyl halide or acyl chloride.

The esterification of phthalic acid and its derivatives is a key application area. For instance, tetrabutylammonium bromide (TBAB) has been successfully used as a phase-transfer catalyst to esterify organic acids like phthalic acid. mdpi.com In the synthesis of dibenzyl phthalate from dipotassium phthalate and benzyl bromide, TBAB facilitates the transfer of the phthalate dianion from the solid state into the organic solvent where the esterification occurs. acs.orgacs.org The catalyst, initially TBAB, undergoes anion exchange to form this compound in situ, which is the active catalytic species in the organic phase. acs.org

Similarly, tetrabutylammonium salts are potent catalysts for O-acylation. The esterification of various substituted phenols with alkanoyl chlorides has been achieved with near-quantitative yields in just five minutes at 0°C using tetrabutylammonium chloride as a phase-transfer catalyst in a dichloromethane (B109758) and aqueous sodium hydroxide system. ingentaconnect.com The efficiency of these catalysts extends to the acylation of alcohols, phenols, and thiols, where aqueous tetra-n-butyl ammonium hydroxide (TBAOH) has been shown to be a highly effective catalyst, yielding esters and thioesters in high yields without the need for organic solvents. longdom.org Tetrabutylammonium fluoride (TBAF) is also recognized as a catalyst for acylation reactions. calpaclab.com

Table 1: Tetrabutylammonium (TBA) Salts in Acylation and Esterification Reactions

| Reaction Type | Substrates | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Esterification | Phthalic acid, Adipic acid, Benzoic acid | Tetrabutylammonium Bromide (TBAB) | Reaction temperature was the most significant factor affecting conversion. | mdpi.com |

| Esterification (Dibenzyl Phthalate Synthesis) | Dipotassium phthalate, Benzyl bromide | Tetrabutylammonium Bromide (TBAB) | Catalyst promotes the transfer of the solid phthalate salt into the organic reaction medium. | acs.orgacs.org |

| O-Acylation | Substituted phenols, Alkanoyl chlorides | Tetrabutylammonium Chloride (TBACl) | Almost quantitative yields were achieved in 5 minutes at 0°C. | ingentaconnect.com |

| Acylation | Alcohols, Phenols, Thiols with acid anhydrides | Tetrabutylammonium Hydroxide (TBAOH) | High yields (80-92%) were obtained under neat aqueous conditions. | longdom.org |

Influence on Reaction Kinetics and Selectivity

The presence of tetrabutylammonium salts significantly influences both the rate and the selectivity of chemical reactions. The primary kinetic effect stems from the increased concentration of the nucleophile in the organic phase, where the reaction takes place.

Tetrabutylammonium salts also exert a strong influence on reaction selectivity. In the N-alkylation of purine (B94841) rings, using tetrabutylammonium fluoride (TBAF) as a promoter resulted in high yields and a high degree of selectivity for the N⁹-alkylated product over the N⁷ isomer. nih.gov This method is notably rapid, with reactions often completing within 10 minutes. nih.gov In another example, the use of tetrabutylammonium bifluoride (TBABF) for the nucleophilic fluorination of triflates provided excellent yields with minimal formation of elimination-derived side products compared to other fluoride sources like TBAF. organic-chemistry.org This highlights the crucial role the counter-ion can play in modulating the reactivity and selectivity of the TBA-cation-assisted reaction. organic-chemistry.org

Table 2: Influence of Tetrabutylammonium (TBA) Salts on Reaction Kinetics and Selectivity

| Reaction | Catalyst | Kinetic Influence | Selectivity Influence | Reference |

|---|---|---|---|---|

| Esterification of Organic Acids | TBAB | The reaction follows quasi-first-order kinetics; the rate constant increases with catalyst concentration. | Not specified. | mdpi.com |

| Dibenzyl Phthalate Synthesis | TBAB | Rate enhancement is attributed to the increased steady-state concentration of the phthalate dianion in the organic phase. | Not specified. | acs.org |

| N-Alkylation of Purines | TBAF | Reaction completes within 10 minutes. | High selectivity for the N9-alkylated product over the N7 isomer. | nih.gov |

| Nucleophilic Fluorination of Triflates | TBABF | Reaction proceeds at ambient temperature. | Superior performance with minimal elimination byproducts (3%) compared to TBAF (28%). | organic-chemistry.org |

Development of Novel Catalytic Systems Utilizing this compound

The unique properties of tetrabutylammonium salts have led to their incorporation into novel and advanced catalytic systems, moving beyond simple phase-transfer catalysis. These systems often leverage the TBA cation for its solubility characteristics and its ability to stabilize reactive species.

One area of development is in organometallic catalysis. In a study of the Mizoroki–Heck reaction, it was found that the performance of Palladium-N-heterocyclic carbene (Pd-NHC) catalysts is strongly affected by the stabilization of palladium nanoparticles formed in situ. acs.org Tetrabutylammonium salts were shown to play a role in this stabilization, highlighting a new mode of operation for these catalytic systems that combines molecular catalysis with nanoparticle catalysis. acs.org

Another innovative application involves polyoxometalates. Tetrabutylammonium salts of Keggin-type vanadium-substituted phosphomolybdates and phosphotungstates have been synthesized and used as catalysts for the selective aerobic oxidation of benzyl alcohol. mdpi.com These catalysts demonstrated high conversion rates (up to 97%) and excellent selectivity (>99%) towards benzaldehyde. mdpi.com The tetrabutylammonium cation serves to create a solid, reusable catalyst that is active in the liquid-phase reaction. mdpi.com The catalysts were also found to be reusable, which is a significant advantage for industrial applications. mdpi.com

Furthermore, tetrabutylammonium carboxylate salts are being developed as trimerization catalysts for the production of polyisocyanurate/polyurethane (PIR/PUR) spray foams. google.com These catalysts offer thermal stability and produce foams that are substantially free of volatile amines and associated odors, which is a significant improvement over traditional amine-based catalysts. google.com

Table 3: Novel Catalytic Systems Incorporating Tetrabutylammonium (TBA) Salts

| Catalytic System | Key Components | Application | Key Finding | Reference |

|---|---|---|---|---|

| Palladium-N-heterocyclic carbene (Pd-NHC) System | Pd-NHC complex, Tetrabutylammonium salt | Mizoroki–Heck reaction | The TBA salt affects catalyst performance by stabilizing Pd nanoparticles formed in situ. | acs.org |

| Polyoxometalate Catalysts | Tetrabutylammonium salts of Vanadium-substituted phosphomolybdates/phosphotungstates | Selective aerobic oxidation of benzyl alcohol | High conversion (up to 97%) and >99% selectivity to benzaldehyde; catalyst is reusable. | mdpi.com |

| Trimerization Catalysts | Tetrabutylammonium carboxylate salts | Production of polyisocyanurate/polyurethane (PIR/PUR) spray foam | Provides high thermal stability and produces foam free of volatile amine odors. | google.com |

Advanced Applications in Analytical Chemistry

Ion-Pair Reagent in Chromatographic Separations

The utility of tetrabutylammonium (B224687) phthalate (B1215562) as an ion-pair reagent is particularly pronounced in the field of chromatographic separations, where it is instrumental in improving the retention and selectivity of analytes. spectrumchemical.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In RP-HPLC, the separation of ionic or highly polar compounds on nonpolar stationary phases presents a considerable challenge due to their inherent low affinity for the hydrophobic column material. itwreagents.com The introduction of an ion-pair reagent, such as a tetrabutylammonium salt, into the mobile phase effectively mitigates this issue. km3.com.tw The mechanism involves the formation of an electrically neutral ion-pair between the tetrabutylammonium cation and an anionic analyte. itwreagents.comkm3.com.tw This newly formed complex exhibits increased hydrophobicity, leading to a stronger interaction with the stationary phase and consequently, enhanced retention. itwreagents.com

The concentration of the ion-pair reagent is a critical parameter that directly influences analyte retention. nih.gov For instance, when analyzing acidic compounds, the mobile phase pH is typically adjusted to a neutral level to facilitate the ionization of the analytes, thereby promoting the formation of ion pairs. km3.com.tw A common strategy involves the use of tetrabutylammonium hydroxide (B78521), which, after pH adjustment, readily forms ion pairs with acidic analytes. km3.com.twresearchgate.net A notable application of this is the separation of phosphates and phosphites on a C18 column, where tetrabutylammonium hydroxide acts as the ion-pairing agent, and potassium hydrogen phthalate is added to the mobile phase to provide a high background absorbance for indirect UV detection. researchgate.net

Enhancement of Analyte Retention and Selectivity

The primary function of tetrabutylammonium as an ion-pair reagent is to significantly increase the retention of analytes that would otherwise elute rapidly from the column. itwreagents.com By forming a neutral and more lipophilic ion pair, the analyte's interaction with the stationary phase is intensified, resulting in longer retention times. uv.es

| Condition | Analyte State | Interaction with Stationary Phase | Retention |

|---|---|---|---|

| Without Ion-Pair Reagent | Ionic | Weak | Low |

| With Ion-Pair Reagent | Forms Neutral Ion-Pair | Strong | High |

Supramolecular Solvents and Microextraction Techniques

Supramolecular solvents (SUPRASs), which are nano-structured liquids formed through the self-assembly of amphiphilic molecules, represent a greener alternative to conventional organic solvents in sample preparation, especially in microextraction techniques. lmaleidykla.ltnih.gov

Design and Optimization of Extraction Systems

The formation of SUPRASs is a two-step process that begins with the aggregation of an amphiphile to form micelles or vesicles, followed by a coacervation step that results in a water-immiscible liquid phase. lmaleidykla.lt Tetrabutylammonium salts are effective in inducing this coacervation in vesicular solutions of alkyl carboxylic acids. acs.orgnih.gov The resulting coacervates are capable of extracting a broad spectrum of organic compounds, including phthalates, through a combination of hydrophobic interactions, ionic interactions, and hydrogen bonding. acs.orgnih.gov

The design of an efficient extraction system necessitates the optimization of several key parameters. For example, in the development of a deep eutectic solvent (DES) based on decanoic acid and tetrabutylammonium iodide for the extraction of bisphenols and phthalates, parameters such as the solvent molar ratio, extraction time and temperature, and the volume of the solvent were carefully optimized. ukm.my Similarly, in a dispersive liquid-liquid microextraction (DLLME) method employing a SUPRAS composed of tetrabutylammonium chloride and perfluorinated compounds, the concentrations of the various components were adjusted to maximize the extraction efficiency. lmaleidykla.ltlmaleidykla.lt

A study focusing on the extraction of phthalates from wastewater using a SUPRAS formulated from tetradecyltrimethylammonium bromide and hexafluoroisopropanol demonstrated that under optimized conditions, enrichment factors of approximately 75 could be achieved. lmaleidykla.ltlmaleidykla.lt The extraction efficiency is also correlated with the hydrophobicity of the analytes, with more hydrophobic compounds exhibiting higher extraction efficiencies. researchgate.net

| Parameter | Effect on Extraction |

|---|---|

| Amphiphile/Coacervating Agent Ratio | Influences the formation and volume of the SUPRAS phase. lmaleidykla.lt |

| pH | Affects the ionization state of analytes and the stability of the coacervates. acs.org |

| Extraction Time and Temperature | Impacts the kinetics and thermodynamics of the extraction process. ukm.my |

| Sample and Solvent Volume | Determines the preconcentration factor. lmaleidykla.lt |

Applications in Environmental Sample Preparation

SUPRAS and other microextraction techniques that incorporate tetrabutylammonium compounds have been successfully employed in the preparation of environmental samples for the analysis of phthalates and other organic pollutants. acs.orgnih.gov These methods offer several advantages, including high sample throughput, operational simplicity, cost-effectiveness, and a significant reduction in the consumption of organic solvents. lmaleidykla.lt

For instance, a DLLME method utilizing a SUPRAS was developed for the extraction of phthalates from wastewater samples prior to HPLC analysis, demonstrating excellent linearity, low detection limits (0.3–0.6 μg/L), and high recoveries (93.1–104.4%). lmaleidykla.ltlmaleidykla.lt In another application, a tetrabutylammonium-induced coacervation method was used for the extraction of nonionic surfactants from raw and treated sewage, as well as river water samples, with recoveries ranging from 89 to 103%. acs.orgnih.gov

Tetrabutylammonium bromide has also been used as a phase-transfer catalyst to expedite the hydrolysis of phthalates in complex matrices like edible oils and farmland soils, drastically reducing the reaction time and facilitating rapid screening. nih.govnih.gov The subsequent extraction of the resulting phthalic acid was then performed using a supramolecular solvent-based microextraction method. nih.govnih.gov

| Method | Matrix | Analytes | Key Findings |

|---|---|---|---|

| SUPRAS-DLLME | Wastewater | Phthalates | Enrichment factors ~75, LODs 0.3–0.6 μg/L, Recoveries 93.1–104.4%. lmaleidykla.ltlmaleidykla.lt |

| Coacervation | Sewage, River Water | Nonionic Surfactants | Recoveries 89–103%. acs.orgnih.gov |

| Phase-Transfer Catalysis & SUPRAS Extraction | Edible Oils | Total Phthalates | LOD 0.11 nmol/g, Recoveries 82.4–99.0%. nih.gov |

| Phase-Transfer Catalysis & SUPRAS Extraction | Farmland Soil | Total Phthalates | LOD 2.49 nmol/g, Recoveries 91–107%. nih.gov |

Electrochemical Sensing and Detection Methodologies

Electrochemical sensors provide a rapid, sensitive, and cost-effective platform for the detection of a wide array of analytes, including phthalates. ccspublishing.org.cn Tetrabutylammonium salts can be integrated into these sensors, serving as supporting electrolytes or as integral components of the sensing membrane. mdpi.commdpi.com

The selection of a suitable supporting electrolyte is of paramount importance, as it must remain electrochemically inert within the applied potential window. mdpi.com Tetrabutylammonium salts with various counter-ions are frequently employed for this purpose in non-aqueous media. mdpi.com In the design of an electrochemical sensor for cadmium detection, tetrabutylammonium hydroxide was utilized as an ion exchanger within the sensor membrane. nih.gov

Molecularly imprinted polymers (MIPs) are often used to create highly selective recognition sites for target analytes in electrochemical sensors. mdpi.com A sensor based on a dibutyl phthalate (DBP)-imprinted polypyrrole film exhibited a low detection limit of 4.5 nmol/L for DBP. ccspublishing.org.cn Another MIP-based sensor, constructed on a modified glassy carbon electrode, also demonstrated high responsiveness and selectivity for DBP. ccspublishing.org.cn

In certain sensor designs, the electrochemical response is based on the interaction between a ferrocene-based receptor and an anion like phthalate. The binding of the phthalate to the receptor induces a significant negative shift in the electrochemical potential, indicating a strong interaction. mdpi.com

| Sensor Type | Analyte | Key Performance Metrics |

|---|---|---|

| MIP-Polypyrrole | Dibutyl Phthalate (DBP) | LOD: 4.5 nmol/L, Linear Range: 0.01–1.0 µmol/L. ccspublishing.org.cn |

| Ferrocene-based Receptor | Phthalate | Potential shift of 275 mV upon binding. mdpi.com |

Use as Supporting Electrolyte for Redox Studies

In electrochemistry, a supporting electrolyte is a crucial component of the solution, consisting of a salt that is electrochemically inert within the potential range of interest. Its primary functions are to increase the conductivity of the solution, minimize the potential drop (iR drop) between the working and reference electrodes, and ensure that the electroactive species reaches the electrode surface primarily through diffusion rather than electromigration.

Quaternary ammonium (B1175870) salts, particularly those with tetraalkylammonium cations like tetrabutylammonium (TBA+), are widely used as supporting electrolytes in non-aqueous electrochemistry. nih.govajol.info This preference is due to their excellent solubility in organic solvents, such as acetonitrile, and their wide electrochemical window. researchgate.net The large size and low charge density of the tetrabutylammonium cation make it difficult to reduce, thus preventing interference with the redox processes being studied. nih.gov

A specific application involves the use of tetrabutylammonium salts in voltammetric studies. For instance, in the development of a sensitive square wave voltammetric method for the determination of water-soluble phthalates, tetrabutylammonium bromide (TBAB) was employed as the supporting electrolyte. rsc.org The study optimized various parameters to achieve a low limit of detection, demonstrating the electrolyte's critical role in the analytical performance. rsc.org The supporting electrolyte provides the necessary ionic conductivity for the measurement while the phthalate analyte undergoes redox reactions at the electrode surface. Similarly, the electrochemical behavior of N'-Ferrocenylmethyl-N'-Phenylbenzohydrazide was investigated using tetrabutylammonium hexafluorophosphate (B91526) as the supporting electrolyte in acetonitrile, highlighting the salt's utility in studying complex redox couples. ajol.info

The selection of the supporting electrolyte is vital for the stability and performance of electrochemical systems like redox flow batteries, where it facilitates ionic transport as the active species are oxidized and reduced. tdl.org

Table 1: Optimized Conditions for Voltammetric Determination of Phthalates Using a Tetrabutylammonium Supporting Electrolyte Data sourced from a study on di-n-butyl phthalate detection. rsc.org

| Parameter | Optimal Value |

| Supporting Electrolyte | 0.05 mol L⁻¹ Tetrabutylammonium bromide (TBAB) |

| pH | 4.0 ± 0.1 |

| Deposition Time | 20 s |

| Stirring Rate | 1400 rpm |

| Frequency | 100 Hz |

| Scan Rate | 0.9 V s⁻¹ |

| Limit of Detection (LOD) | 0.47 µmol L⁻¹ |

Fabrication of Ion-Selective Electrodes

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of an ISE is the ion-selective membrane, which is designed to interact selectively with the target analyte. The composition of this membrane is critical to the electrode's sensitivity, selectivity, and stability. researchgate.netabechem.com

The constituent parts of tetrabutylammonium phthalate—the tetrabutylammonium cation and the phthalate anion (in the form of its esters)—serve essential, distinct roles in the fabrication of these membranes.

Phthalate Esters as Plasticizers : Poly(vinyl chloride) (PVC) is a common polymer used to form the membrane matrix. abechem.com However, PVC alone is rigid. To ensure the mobility of membrane components and to achieve optimal electrochemical properties, a plasticizer is added. Phthalate esters, such as dioctyl phthalate (DOP) and dipentyl phthalate, are widely used as plasticizers in PVC-based ISEs. abechem.comsigmaaldrich.com They act as a solvent within the membrane, dissolving the ionophore and other additives, and ensuring the membrane remains a durable, non-crystalline phase with appropriate ionic conductivity.

A general theory for voltammetric ISEs outlines the necessity of a membrane containing an electroactive species, an ionophore, a plasticizer, and a supporting electrolyte (ionic additive). researchgate.net For example, a potassium-selective ISE can be constructed using a PVC membrane containing a K+-ionophore, a phthalate plasticizer, and a tetrabutylammonium salt as a lipophilic additive to enhance performance. abo.fi

Table 2: Typical Components of an Ion-Selective Electrode (ISE) Membrane

| Component | Example Compound | Function |

| Polymer Matrix | Poly(vinyl chloride) (PVC) | Provides structural support for the membrane. abechem.com |

| Plasticizer | Dioctyl phthalate (DOP) | Softens the polymer matrix, dissolves other components, and ensures ion mobility. abechem.com |

| Ionophore | Valinomycin (for K+) | Selectively binds to the target ion. researchgate.net |

| Ionic Additive | Tetrabutylammonium tetrabutylborate (TBA-TBB) | Reduces membrane resistance and improves potential stability. abo.fi |

Exploration in Supramolecular Chemistry and Materials Science

Self-Assembly and Supramolecular Architectures

While specific studies detailing the self-assembly of tetrabutylammonium (B224687) phthalate (B1215562) into complex architectures are not extensively documented, research on related systems provides valuable insights. For instance, studies on tetrabutylammonium hydrogen phthalate have revealed the formation of structures stabilized by intramolecular hydrogen bonding between the carboxylate groups. vulcanchem.com This tendency for hydrogen bond formation is a key driver in the self-assembly of phthalate-containing compounds. It is plausible that in tetrabutylammonium phthalate, intermolecular hydrogen bonds, along with ion pairing and π-π stacking of the phthalate rings, would govern the formation of supramolecular assemblies. The nature of the solvent would also be a critical factor, with less polar solvents favoring aggregation driven by ionic and hydrogen bonding interactions. brighton.ac.uk

Host-Guest Interactions and Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a host molecule and a guest molecule or ion, driven by non-covalent interactions. beilstein-journals.org this compound can participate in such interactions in several ways, primarily by providing the phthalate anion as a guest to be recognized by synthetic receptors.

Several research groups have utilized tetrabutylammonium salts of phthalates to study the recognition of these anions. For example, gold nanoparticles functionalized with specific host molecules have been shown to recognize aromatic dicarboxylate anions like phthalate, which are introduced as their tetrabutylammonium salts. rcin.org.pl The interaction between the host and the phthalate anion can lead to observable changes, such as a color change, which forms the basis for a sensor. rcin.org.pl In these systems, the tetrabutylammonium cation serves as a lipophilic counterion, ensuring solubility in organic solvents where the host-guest interactions are often studied. rcin.org.pl

Furthermore, calixarene (B151959) derivatives have been designed as receptors that can selectively bind anions. utwente.nl The binding affinity of these hosts for different anions, including phthalate, is often determined by titrating a solution of the host with a tetrabutylammonium salt of the anion and monitoring the changes using techniques like NMR spectroscopy. utwente.nl The bulky nature of the tetrabutylammonium cation generally ensures that it does not interfere with the binding of the anion to the host.

Integration into Polymeric Matrixes and Composite Materials

The incorporation of ionic compounds into polymeric matrices can significantly alter the properties of the resulting composite material, leading to enhanced mechanical strength, thermal stability, or ionic conductivity. ijprajournal.com Phthalates, in general, are well-known as plasticizers for polymers like polyvinyl chloride (PVC), where they increase flexibility by filling the intermolecular spaces between polymer chains. ros.edu.plresearchgate.net

While not chemically bound to the polymer, the presence of phthalates can influence the material's properties. ros.edu.pl this compound, with its ionic nature, could be integrated into polymer matrices to introduce ionic conductivity or to act as a phase-transfer catalyst within the material. For instance, the tetrabutylammonium moiety has been shown to facilitate phase-transfer catalysis in various reactions. vulcanchem.com

In a related application, activated carbon has been modified by impregnation with tetrabutylammonium to enhance the removal of phthalates from water. researchgate.net This suggests the potential for creating composite materials where this compound is a key component for specific adsorption or separation applications. Furthermore, chitosan, a natural polymer, has been impregnated with tetrabutylammonium to create adsorbents for dyes, and a biohybrid polymer nanocomposite of carboxylated chitosan-phthalate has been developed for wastewater treatment. tandfonline.comresearchgate.net These examples highlight the versatility of combining the tetrabutylammonium cation and phthalate anion with polymeric materials to create functional composites.

| Polymer System | Additive/Modification | Application | Reference |

| Polyvinyl Chloride (PVC) | Phthalate Esters | Plasticizer | ros.edu.plresearchgate.net |

| Activated Carbon | Tetrabutylammonium (TBA) | Phthalate Removal | researchgate.net |

| Chitosan | Tetrabutylammonium (TBA) | Dye Adsorption | researchgate.net |

| Carboxylated Chitosan-Phthalate/SnO2 | Nanocomposite | Wastewater Treatment | tandfonline.com |

Ion Transport and Conduction in Solid-State Materials

Solid-state ion conductors are crucial components in the development of safer and more efficient batteries and other electrochemical devices. researchgate.netsciopen.com The ionic conductivity in these materials depends on the concentration and mobility of charge carriers. um.edu.my Polymer electrolytes, which are solid or gel-like materials with ion transport capabilities, often have their ionic conductivity enhanced by the addition of salts and plasticizers. um.edu.my

Research on the transport of tetrabutylammonium ions through nanoporous membranes has demonstrated the feasibility of imaging and quantifying ion transport at the nanoscale. nih.gov This fundamental understanding of how tetrabutylammonium ions move through confined spaces is critical for designing solid-state materials with optimized ion transport pathways. While specific data on the ionic conductivity of solid-state materials containing this compound is scarce, the principles of ion transport in polymer electrolytes suggest that it could function as a mobile ionic species. sciopen.comum.edu.my The decoupling of ion pairing and ion conduction is a key strategy in designing high-performance solid-state electrolytes, and the specific interactions of this compound within a polymer host would be a critical factor in its performance. rsc.org

| Compound/System | Property/Phenomenon Studied | Key Finding | Reference |

| [NBu4][B(C6F5)4] in nonaqueous solvents | Ion Association | Lower ion association compared to traditional anions. | nih.gov |

| Tetrabutylammonium in nanoporous silicon membrane | Ion Transport | High-resolution imaging of ion transport through single nanopores. | nih.gov |

| Solidified Localized High-Concentration Electrolyte (S-LHCE) | Ion Conduction | Decoupling of ion pairing and ion conduction enhances performance. | rsc.org |

Mechanistic Investigations and Fundamental Studies

Elucidation of Catalytic Reaction Pathways

Tetrabutylammonium (B224687) phthalate (B1215562), and the combination of a tetrabutylammonium (TBA) salt with a phthalate source, is a key player in phase-transfer catalysis (PTC). sciencenet.cn This catalytic methodology is crucial for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. sciencenet.cnacs.org The primary function of the tetrabutylammonium cation is to transport the phthalate anion from an aqueous or solid phase into an organic phase, where it can react with an organic substrate. sciencenet.cnphasetransfercatalysis.com

A prominent example is the synthesis of dibenzyl phthalate through the esterification of solid dipotassium (B57713) phthalate with benzyl (B1604629) bromide in an organic solvent like chlorobenzene, catalyzed by a tetrabutylammonium salt. acs.org In this system, the rate of reaction increases with the concentration of the tetrabutylammonium catalyst, which is attributed to an increased steady-state concentration of the phthalate dianion in the organic phase. acs.org

Two primary mechanisms have been proposed to explain how solid-liquid phase-transfer catalysis operates:

Heterogeneous Solubilization: In this model, the catalyst, such as tetrabutylammonium bromide (TBAB), acts at the surface of the solid reactant (e.g., dipotassium phthalate). An anion exchange occurs where the catalyst's bromide anion is swapped for the phthalate anion from the solid. acs.org This newly formed tetrabutylammonium phthalate ion-pair is soluble in the organic medium and can react with the substrate. After the reaction, the catalyst is regenerated. acs.org

Homogeneous Solubilization: This mechanism is considered when the catalyst is too bulky to approach the solid surface effectively. It requires the solid reactant to have some minimal solubility in the reaction medium. The dissolved reactant then undergoes anion exchange with the catalyst in the liquid phase. acs.org

The catalytic role of the tetrabutylammonium cation is to keep the reactive anion, in this case, phthalate, soluble in the organic reaction phase, allowing the reaction to proceed. phasetransfercatalysis.com Beyond simple esterification, tetrabutylammonium halides have also been identified as selectively bifunctional catalysts in the ring-opening polymerization of salicylate (B1505791) cyclic esters to produce high molecular weight copolyesters. researchgate.net In these advanced systems, the catalyst can selectively cleave specific bonds while suppressing side reactions. researchgate.net The fundamental principle remains the ability of the bulky, lipophilic tetrabutylammonium cation to form an organic-soluble ion pair with the reactive anion.

Dynamics of Ion-Pairing and Dissociation in Solution

The behavior of this compound in solution is governed by a dynamic equilibrium between associated ion pairs and dissociated free ions. chimia.chresearchgate.net The nature of this equilibrium is highly dependent on the solvent's properties, particularly its dielectric constant. chimia.ch In organic solvents with low polarity, such as xylene, tetrabutylammonium salts exist predominantly as ion pairs (TBA⁺·Phthalate²⁻), which can further aggregate to form dimers or oligomers. researchgate.net

The formation of these ion pairs is a critical aspect of their application in both catalysis and analytical chemistry. acs.orguchile.cl In phase-transfer catalysis, the formation of a lipophilic ion pair is what enables the transport of the phthalate anion into the organic phase. uchile.cl In analytical techniques like ion-pair chromatography, the tetrabutylammonium cation is used as a reagent to form neutral ion pairs with anionic analytes, modifying their retention on a non-polar stationary phase. thermofisher.comnih.gov

Research into various tetraalkylammonium salts has provided quantitative data on these equilibria. The distribution and dimerization of the ion pairs can be described by specific constants.

| Tetraalkylammonium Ion | Anion | Solvent | Log Kdist (Distribution Constant) | Log Kdim (Dimerization Constant) |

|---|---|---|---|---|

| Tetrabutylammonium (TBA⁺) | Picrate (Pic⁻) | Benzene | 2.28 | 2.3 |

| Tetrabutylammonium (TBA⁺) | Picrate (Pic⁻) | Toluene (B28343) | 2.00 | 2.2 |

| Tetrabutylammonium (TBA⁺) | Picrate (Pic⁻) | Xylene | 1.64 | 2.1 |

| Tetrapentylammonium (TPA⁺) | Picrate (Pic⁻) | Xylene | 2.69 | 2.0 |

| Tetrahexylammonium (THA⁺) | Picrate (Pic⁻) | Xylene | 3.78 | 1.9 |

This table, adapted from studies on tetraalkylammonium picrates, illustrates how the distribution constant (Kdist), representing the partitioning of the ion pair into the organic solvent, and the dimerization constant (Kdim) vary with the cation size and solvent. Similar principles apply to this compound. Data derived from researchgate.net.

The traditional concept of "contact ion pairs" has been refined by the introduction of "outer-sphere complexation". chimia.ch This model provides a more nuanced description of the interactions between a coordinatively saturated complex ion and surrounding counter-ions, viewing them not just as simple pairs but as complexes where the ions retain much of their structural identity. chimia.ch

Solvation Effects and Solvent-Solute Interactions

The interactions between this compound and solvent molecules are fundamental to its solubility and reactivity. These interactions can be understood through the donor-acceptor concept, where the solvent's properties are characterized by its ability to donate or accept electron pairs. chimia.ch The large, non-polar tetrabutylammonium cation and the charged phthalate anion are solvated differently, leading to complex behaviors, especially in mixed solvent systems. psu.edu

Studies on tetrabutylammonium bromide (TBAB) in N,N-dimethylformamide (DMF)-water mixtures provide insight into these interactions. Thermodynamic parameters such as apparent molal compressibility (φK) and apparent molal volume (φV) are used to probe the nature of ion-solvent and solute-solute interactions. psu.edu Strong ion-solvent interactions are indicated by higher φK values, suggesting that the solute is well-integrated into the solvent structure. psu.edu The experimental slope (Sv*) derived from apparent molal volume data provides information about ion-ion or solute-solute interactions. nbu.ac.in

| Parameter | 10% w/w DMF | 20% w/w DMF | 30% w/w DMF |

|---|---|---|---|

| Limiting Apparent Molal Compressibility (φK°) (x10-15 m3 mol-1 Pa-1) at 303 K | -10.1 | -12.5 | -14.0 |

| Limiting Apparent Molal Volume (φV°) (x10-6 m3 mol-1) at 303 K | 299.5 | 295.0 | 291.5 |

| Experimental Slope (Sv*) at 303 K | 1.80 | 2.25 | 2.90 |

This table presents data for Tetrabutylammonium Bromide (TBAB) in DMF-water mixtures at 303 K, illustrating how solvent composition affects solute-solvent and solute-solute interactions. These principles are applicable to this compound. Data sourced from psu.edu.

The positive and increasing values of the experimental slope (Sv*) with higher DMF content indicate the presence of solute-solute interactions, which become stronger as the solvation of the ions decreases. psu.edu The large tetrabutylammonium cation is known to be a "structure-maker" in aqueous solutions, organizing water molecules around its non-polar butyl chains. Conversely, the phthalate anion interacts more strongly with polar solvent molecules through its carboxylate groups.

In modern applications, tetrabutylammonium salts are used as components of deep eutectic solvents (DES). ukm.mynih.gov These are mixtures of a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like decanoic acid). ukm.my The resulting solvent has unique properties driven by specific interactions like hydrogen bonding, which can be harnessed for highly efficient extractions of various compounds. ukm.mytubitak.gov.tr The choice of solvent can also influence catalytic reactions by stabilizing intermediates or altering reaction pathways. mdpi.com

Interfacial Phenomena in Multi-Phase Systems

The efficacy of this compound as a phase-transfer catalyst is intrinsically linked to its behavior at the interface between two immiscible phases. sciencenet.cn In a typical solid-liquid or liquid-liquid PTC system, the reaction is often inhibited because the reactants are physically separated. sciencenet.cn The tetrabutylammonium cation acts as a surfactant, reducing interfacial tension and facilitating the transfer of the phthalate anion across the phase boundary. acs.org

The presence of surface-active substances can dramatically alter the behavior of multiphase systems. ifpan.edu.pl In the context of PTC, the catalyst concentrates at the interface. sciencenet.cn For certain systems using tetrabutylammonium salts with low-polarity organic solvents and concentrated aqueous solutions, the formation of a distinct third liquid phase at the interface has been observed. sciencenet.cn This "catalyst layer" can be the primary locus of the reaction.

The mechanism of transfer at the interface is a key area of study. As discussed in the catalysis section, the process can involve the catalyst interacting directly with the solid surface (heterogeneous solubilization) or interacting with dissolved anions in a thin film of liquid near the interface (homogeneous solubilization). acs.org The efficiency of this transfer is influenced by numerous factors, including the degree of agitation, the viscosity of the liquids, and the molecular diffusivity of the solute. sciencenet.cn

Furthermore, the interfacial tension itself is a critical parameter in multiphase systems involving clathrate hydrates formed with tetrabutylammonium or tetrabutylphosphonium (B1682233) salts. researchgate.net While not directly catalysis, these studies highlight the importance of understanding the interfacial properties of tetrabutylammonium salts in designing and operating multiphase reactors for various applications. researchgate.net The ability to modify and control these interfacial phenomena is crucial for optimizing processes ranging from chemical synthesis to separations. dtu.dkresearchgate.net

Advanced Characterization Techniques for Structural and Behavioral Analysis

Spectroscopic Methods (e.g., NMR, IR, UV-Vis, Raman, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of tetrabutylammonium (B224687) phthalate (B1215562) by examining the interaction of the molecule with electromagnetic radiation. ucsb.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise information about the atomic arrangement within a molecule. spectroscopyonline.com For tetrabutylammonium phthalate, both ¹H and ¹³C NMR would be employed to confirm the identity and purity of the compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tetrabutylammonium cation and the phthalate anion. The butyl chains of the cation would produce a set of multiplets corresponding to the different methylene (B1212753) groups (-CH₂-) and the terminal methyl group (-CH₃). The protons on the aromatic ring of the phthalate anion would appear in the aromatic region of thespectrum.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing separate signals for each unique carbon atom in the butyl chains of the cation and the aromatic and carboxylate carbons of the phthalate anion. researchgate.net The chemical shifts provide evidence for the electronic environment of each carbon atom.

Illustrative ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | CH₃ -(CH₂)₃-N⁺ | ~0.9 - 1.0 | Triplet |

| CH₃-CH₂ -CH₂-CH₂-N⁺ | ~1.3 - 1.5 | Sextet | |

| CH₃-CH₂-CH₂ -CH₂-N⁺ | ~1.5 - 1.7 | Multiplet | |

| CH₃-(CH₂)₂-CH₂ -N⁺ | ~3.1 - 3.3 | Triplet | |

| Aromatic C-H | ~7.4 - 7.6 | Multiplet | |

| ¹³C | C H₃-(CH₂)₃-N⁺ | ~13 - 14 | - |

| CH₃-C H₂-CH₂-CH₂-N⁺ | ~19 - 20 | - | |

| CH₃-CH₂-C H₂-CH₂-N⁺ | ~23 - 25 | - | |

| CH₃-(CH₂)₂-C H₂-N⁺ | ~58 - 59 | - | |

| Aromatic C -H | ~128 - 132 | - | |

| Aromatic C -COO⁻ | ~133 - 135 | - | |

| -C OO⁻ | ~170 - 175 | - |

Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. shd.org.rsresearchgate.net

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-H stretching and bending vibrations of the butyl groups. Key diagnostic peaks for the phthalate anion would include the strong, asymmetric and symmetric stretching vibrations of the carboxylate (-COO⁻) groups, typically found in the 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations would also be visible.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretch of the aromatic ring in the phthalate anion would be a prominent feature. The C-C and C-N skeletal vibrations of the tetrabutylammonium cation would also be observable.

Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2960-2850 (Strong) | 2960-2850 (Strong) |

| C=O Stretch (Asymmetric) | -COO⁻ | 1600-1550 (Strong) | Weak/Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1600, ~1475 (Medium) | ~1600 (Strong) |

| C-H Bend (Aliphatic) | -CH₃, -CH₂ | 1470-1370 (Medium) | Medium |

| C-O Stretch (Symmetric) | -COO⁻ | 1400-1300 (Strong) | Medium/Strong |

| C-N Stretch | R₄N⁺ | ~950-900 (Variable) | ~950-900 (Variable) |

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. spectroscopyonline.com In this compound, the primary chromophore is the phthalate anion. The tetrabutylammonium cation does not absorb significantly in the 200-800 nm range. The phthalate moiety, with its aromatic ring and carboxylate groups, is expected to exhibit characteristic π → π* transitions, resulting in strong absorbance in the UV region.

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. psu.edu For this compound, electrospray ionization (ESI) mass spectrometry would be ideal. In the positive ion mode, it would detect the tetrabutylammonium cation ([(C₄H₉)₄N]⁺), confirming its molecular weight. In the negative ion mode, it would detect the phthalate anion ([C₆H₄(COO)₂]²⁻) or its singly charged counterpart depending on the instrumental conditions, confirming its structure and mass.

X-ray Diffraction and Crystallography for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. ethz.charizona.edu For this compound, single-crystal X-ray diffraction would provide a precise map of the atomic positions.

This analysis reveals:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within both the cation and the anion can be obtained.

Intermolecular Interactions: The technique elucidates the nature and geometry of non-covalent interactions, primarily the ionic interactions between the positively charged nitrogen center of the cation and the negatively charged carboxylate groups of the anion. It also details weaker van der Waals forces between the butyl chains and the aromatic rings. Crystals from the acid phthalate family are known to produce high-quality diffraction, making them suitable for such analyses. inradoptics.com

Electrochemical Characterization (e.g., Cyclic Voltammetry, Impedance Spectroscopy)

Electrochemical techniques are essential for evaluating the properties of this compound as an electrolyte or an electroactive species. sigmaaldrich.com

Cyclic Voltammetry (CV) Cyclic voltammetry is used to probe the electrochemical behavior of a substance. taylorandfrancis.com When used as a supporting electrolyte in an organic solvent, the cyclic voltammogram of a this compound solution would reveal its electrochemical window. This is the range of potentials where the electrolyte itself is not oxidized or reduced, a critical parameter for any electrochemical application. psu.edu The large size of the tetrabutylammonium cation generally ensures a wide potential window. The phthalate anion's redox behavior could also be investigated; it may undergo oxidation at sufficiently high positive potentials.

Electrochemical Impedance Spectroscopy (EIS) EIS is a powerful technique for studying the conductive properties of materials and the processes occurring at the electrode-electrolyte interface. ntu.edu.sg For a solution of this compound, EIS can be used to determine:

Ionic Conductivity: By measuring the impedance of the solution over a range of frequencies, the bulk resistance can be determined, which is then used to calculate the ionic conductivity.

Double-Layer Capacitance: EIS can characterize the electrical double layer that forms at the interface between the electrode and the electrolyte solution. researchgate.net

Microscopy Techniques for Morphological Analysis (e.g., SEM, TEM)

Electron microscopy techniques are used to visualize the surface topography and morphology of solid materials at high magnification. uni-muenchen.denih.gov

Scanning Electron Microscopy (SEM) SEM is used to obtain high-resolution images of the surface of a sample. For solid this compound, SEM analysis of a powdered or crystalline sample would reveal key morphological features such as:

Crystal habit and shape

Particle size distribution

Surface texture and porosity

This information is valuable for understanding the material's physical properties and for quality control in its synthesis and processing. researchgate.net

Transmission Electron Microscopy (TEM) While SEM examines the surface, TEM provides information about the internal structure of a material by passing a beam of electrons through an ultrathin specimen. uniss.it If this compound were dispersed as nanoparticles or used to create thin films or composites, TEM could be employed to visualize the dispersion quality, the size and shape of individual particles, and the presence of any crystalline domains within the nanostructure.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies (e.g., DFT Calculations) for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of tetrabutylammonium (B224687) phthalate (B1215562). idosr.org DFT calculations allow for the investigation of the distribution of electrons within the tetrabutylammonium cation and the phthalate dianion, which is fundamental to understanding their interactions and chemical properties. idosr.orgwien2k.at

Studies on related systems demonstrate the utility of this approach. For instance, DFT calculations have been used to explore the synergistic catalytic role of m-phthalic acid in conjunction with tetrabutylammonium halides in polymerization reactions. researchgate.net Such computational analyses reveal how non-covalent interactions, guided by the electronic structures of the ions, can influence a catalytic process. researchgate.net Similarly, research on metal-phthalate coordination compounds has shown that the electronic distribution of the phthalate moiety can be systematically adjusted, which in turn modifies the electrochemical performance of the material. rsc.org

In the context of tetrabutylammonium phthalate, DFT can be used to model:

Electron Density and Charge Distribution: Mapping the electrostatic potential to identify electron-rich and electron-poor regions, which are key to intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For example, studies on V-substituted polyoxometalates with tetrabutylammonium as the counter-cation have shown that modifications to the LUMO energy level enhance redox properties and catalytic activity. mdpi.com

Reaction Mechanisms: DFT is used to calculate the energies of reactants, products, and transition states, allowing for the mapping of reaction pathways and the determination of activation barriers. rsc.org This is essential for understanding its role in catalysis. researchgate.net

Table 1: Representative Applications of DFT in Analyzing Related Systems

| Studied System | Focus of DFT Calculation | Finding | Reference |

|---|---|---|---|

| Tetrabutylammonium Halides + m-Phthalic Acid | Synergistic Catalysis | Revealed key non-covalent anion-binding interactions crucial for the catalytic system. | researchgate.net |

| Metal-Phthalate Complexes (Mn, Sn, Fe) | Electronic Structure Adjustment | Coordination with metal ions adjusts the electron distribution of phthalic acid, enhancing electrochemical properties. | rsc.org |

| Tetrabutylammonium (TBA) V-substituted Polyoxometalates | Electronic Structure and Reactivity | V-substitution stabilizes the LUMO energy level, enhancing the redox properties and catalytic performance for alcohol oxidation. | mdpi.com |

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time, providing a detailed picture of the behavior of this compound in solution. idosr.orgscispace.compsu.edu These simulations model the interactions between the ions and with solvent molecules, revealing information about solvation, aggregation, and behavior at interfaces. scispace.comavestia.com

MD simulations of tetrabutylammonium (TBA⁺) ions in aqueous solutions have shown that the cation exhibits significant surfactant activity. psu.edu The hydrophobic butyl chains tend to avoid water, leading to an accumulation of TBA⁺ at interfaces, such as the air/water surface. scispace.compsu.edu This behavior is crucial for its function as a phase-transfer catalyst. The simulations often employ sophisticated force fields, such as the General AMBER Force Field (GAFF), to accurately model the intermolecular interactions. scispace.com

Key insights from MD simulations on tetrabutylammonium and phthalate-related systems include:

Interfacial Behavior: Simulations demonstrate that in aqueous solutions, the TBA⁺ cation preferentially orients at the gas/water interface, which can facilitate the uptake of gases or other molecules into the solution. scispace.com

Solvation and Ion Pairing: MD studies can model how water molecules arrange around the TBA⁺ cation and the phthalate anion, and how these ions interact with each other in solution. In studies of micellar systems with a TBA⁺ counterion, simulations revealed significant structuring of the counterions and water molecules at the micelle's surface, creating a more polar environment compared to systems with simpler counterions like Na⁺. avestia.com

Membrane Permeation: Simulations have been used to investigate the permeation of phthalic acid esters (PAEs) through lipid bilayers. These studies show that PAEs spontaneously enter the membrane, with their insertion depth depending on the length of their alkyl side chains. mdpi.com This provides a model for understanding how the phthalate moiety might interact with biological membranes.

Table 2: Findings from Molecular Dynamics Simulations of Tetrabutylammonium and Phthalate Systems

| Simulated System | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) in Water | Increased adsorption of gas molecules at the gas/water interface compared to pure water. | Explains the role in facilitating the uptake of gases into the aqueous phase. | scispace.com |

| Tetrabutylammonium (TBA⁺) Cations at Air/Water Interface | TBA⁺ shows appreciable surfactant activity, concentrating at the interface. | Consistent with its role as a phase-transfer catalyst. | psu.edu |

| Tetrabutylammonium Undecenoate (TBAU) Micelles | Significant structuring of TBA⁺ counterions and water at the micelle surface, creating a polar environment. | Demonstrates an active role of the clathrate-forming counterion in solubilization. | avestia.com |

| Phthalic Acid Esters (PAEs) with a Lipid Bilayer | PAEs spontaneously insert into the membrane, with insertion depth correlated to side-chain length. | Provides insight into the interaction of the phthalate structure with biological interfaces. | mdpi.com |

Computational Modeling of Catalytic Cycles and Transition States